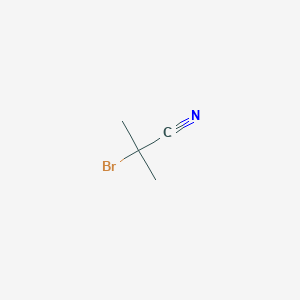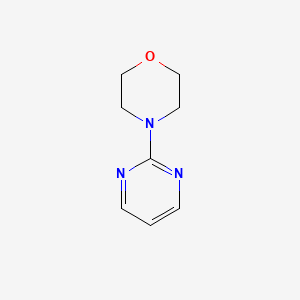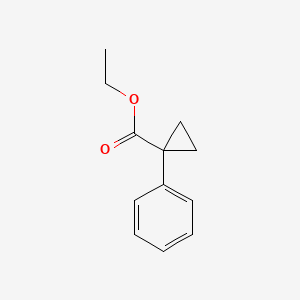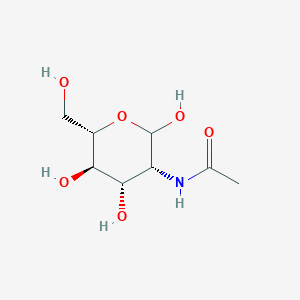
2-Acetamido-2-deoxy-L-mannopyranose
Descripción general
Descripción
This compound is a crucial constituent in the biomedical industry, serving as a key building block in the synthesis of glycosides and carbohydrates. It plays a vital role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-L-mannopyranose has extensive applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in studying carbohydrate metabolism and related disorders.
Medicine: It is involved in the development of pharmaceutical drugs targeting diseases like diabetes mellitus and metabolic syndrome.
Industry: It is used in the production of biomedical materials and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
2-Acetamido-2-deoxy-L-mannopyranose is a crucial constituent used extensively in the biomedical industry . It serves as a key building block in the synthesis of glycosides and carbohydrates , playing a vital role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome .
Mode of Action
It is known that it interacts with its targets to bring about changes at the molecular level .
Biochemical Pathways
One of the biochemical pathways involving this compound is the synthesis of 4-O-methylManNAc, the chemo-enzymatic precursor of 7-O-methylsialic acid and laninamivir . Another pathway involves the synthesis of UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose .
Pharmacokinetics
Its molecular weight of 22121 suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the production of various glycosides and carbohydrates . These compounds play a crucial role in various biological processes, including the treatment of conditions associated with carbohydrate metabolism disorders .
Análisis Bioquímico
Biochemical Properties
2-Acetamido-2-deoxy-L-mannopyranose is involved in several biochemical reactions, particularly in the synthesis of N-acetylneuraminic acid, a precursor of sialic acid . This compound interacts with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which are crucial for its conversion into N-acetylneuraminic acid . The interactions between this compound and these enzymes are essential for maintaining proper carbohydrate metabolism and cellular functions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to improve age-related synaptic transmission and attenuate long-term potentiation (LTP), making it a potential therapeutic agent for cognitive impairment . Additionally, this compound plays a role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for enzymes involved in the synthesis of N-acetylneuraminic acid, facilitating the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . This process involves enzyme activation and changes in gene expression that are crucial for maintaining cellular homeostasis and metabolic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and storage conditions at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can improve cognitive function and synaptic transmission . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the synthesis of N-acetylneuraminic acid . This process involves interactions with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which facilitate the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . These metabolic pathways are crucial for maintaining proper carbohydrate metabolism and cellular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-L-mannopyranose typically involves the acetylation of L-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-L-mannopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-mannosamine: A stereoisomer with similar chemical properties but different biological activities.
N-Acetyl-D-glucosamine: Another monosaccharide with similar structure but different applications in biology and medicine.
Uniqueness
2-Acetamido-2-deoxy-L-mannopyranose is unique due to its specific role in the synthesis of glycosides and carbohydrates, making it essential in the treatment of carbohydrate metabolism disorders. Its distinct stereochemistry also differentiates it from other similar compounds.
Propiedades
IUPAC Name |
N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-NHLUQKHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
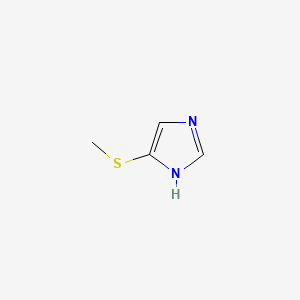
![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)
